Cas no 1368492-15-2 (2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE)

2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE 化学的及び物理的性質
名前と識別子
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- 2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE
- 5-Benzofuranethanamine, 2,3-dihydro-2-methyl-
- 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethane-1-amine
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- MDL: MFCD21909345
- インチ: 1S/C11H15NO/c1-8-6-10-7-9(4-5-12)2-3-11(10)13-8/h2-3,7-8H,4-6,12H2,1H3
- InChIKey: ABVBSJISAFSPEN-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(CCN)C=C2CC1C
2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM436818-250mg |
2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE |
1368492-15-2 | 95%+ | 250mg |
$353 | 2023-03-27 | |
Chemenu | CM436818-500mg |
2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE |
1368492-15-2 | 95%+ | 500mg |
$648 | 2023-03-27 | |
Enamine | EN300-832845-5.0g |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine |
1368492-15-2 | 95% | 5.0g |
$2152.0 | 2024-05-21 | |
Enamine | EN300-832845-1g |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine |
1368492-15-2 | 95% | 1g |
$743.0 | 2023-09-02 | |
A2B Chem LLC | AX23391-1g |
2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE |
1368492-15-2 | 95% | 1g |
$818.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | EN300-832845-5g |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine |
1368492-15-2 | >98% | 5g |
¥28406.00 | 2024-08-09 | |
A2B Chem LLC | AX23391-5g |
2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE |
1368492-15-2 | 95% | 5g |
$2301.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | EN300-832845-5000mg |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine |
1368492-15-2 | >98% | 5000mg |
¥28406.00 | 2024-08-09 | |
A2B Chem LLC | AX23391-500mg |
2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE |
1368492-15-2 | 95% | 500mg |
$645.00 | 2024-04-20 | |
Aaron | AR01DTL7-1g |
2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE |
1368492-15-2 | 95% | 1g |
$1047.00 | 2025-02-09 |
2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINE 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
2-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHAN-1-AMINEに関する追加情報
Research Brief on 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine (CAS: 1368492-15-2)
The compound 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine (CAS: 1368492-15-2) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. This benzofuran derivative is structurally related to known bioactive molecules, making it a promising candidate for further investigation in drug discovery and development. Recent studies have focused on its synthesis, characterization, and preliminary biological evaluation, shedding light on its possible therapeutic applications.
In terms of chemical synthesis, researchers have developed optimized routes to produce 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine with high purity and yield. The compound's structural features, including the benzofuran core and the ethylamine side chain, suggest potential interactions with various biological targets, particularly in the central nervous system. Computational modeling studies have predicted favorable binding affinities for certain receptor subtypes, though experimental validation is still ongoing.
Preliminary pharmacological screening has revealed interesting activity profiles for this compound. Early in vitro studies indicate moderate affinity for serotonin and dopamine receptors, suggesting possible applications in neurological disorders. The methyl substitution at the 2-position appears to confer improved metabolic stability compared to similar compounds without this modification. Researchers are particularly interested in how this structural feature might influence the compound's pharmacokinetic properties.
Recent investigations have also explored the compound's potential as a scaffold for further medicinal chemistry optimization. Structure-activity relationship (SAR) studies are underway to modify various positions on the benzofuran core and the side chain, aiming to enhance selectivity and potency for specific biological targets. The CAS number 1368492-15-2 has become increasingly cited in patent applications related to neuropharmaceuticals, indicating growing commercial interest in this chemical entity.
From a safety perspective, initial toxicological assessments of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine have shown favorable results in cellular models, with no significant cytotoxicity observed at pharmacologically relevant concentrations. However, comprehensive in vivo safety studies are still required to fully evaluate its therapeutic potential. Researchers emphasize the need for further investigation into its metabolic pathways and potential drug-drug interactions.
The current state of research suggests that 1368492-15-2 represents a promising lead compound worthy of continued investigation. Its unique structural features and preliminary biological activity profile position it as a potential candidate for development in several therapeutic areas, particularly those involving modulation of monoaminergic systems. Future research directions likely will focus on target identification, mechanism of action studies, and preclinical development of optimized derivatives.
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